N-[(2-chlorophenyl)carbamothioyl]-2-iodobenzamide
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Overview
Description
N-[(2-chlorophenyl)carbamothioyl]-2-iodobenzamide is an organic compound with the molecular formula C14H10ClIN2OS
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-chlorophenyl)carbamothioyl]-2-iodobenzamide typically involves the reaction of 2-iodobenzoic acid with 2-chlorophenyl isothiocyanate. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(2-chlorophenyl)carbamothioyl]-2-iodobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Hydrolysis: The amide bond can be hydrolyzed in the presence of acids or bases to yield corresponding carboxylic acids and amines.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or potassium cyanide can be used in the presence of a palladium catalyst.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively.
Major Products Formed
Substitution: Formation of azido or cyano derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of corresponding amines.
Hydrolysis: Formation of 2-iodobenzoic acid and 2-chlorophenylamine.
Scientific Research Applications
N-[(2-chlorophenyl)carbamothioyl]-2-iodobenzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[(2-chlorophenyl)carbamothioyl]-2-iodobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of the iodine and chlorine atoms may enhance its binding affinity and specificity towards certain biological targets. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-[(2-chlorophenyl)carbamothioyl]benzamide
- N-[(2-chlorophenyl)carbamothioyl]cyclohexanecarboxamide
- N-[(2-chlorophenyl)carbamothioyl]cyclopentanecarboxamide
Uniqueness
N-[(2-chlorophenyl)carbamothioyl]-2-iodobenzamide is unique due to the presence of both chlorine and iodine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these halogens in the same molecule can enhance its potential as a versatile compound in various research fields.
Properties
IUPAC Name |
N-[(2-chlorophenyl)carbamothioyl]-2-iodobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClIN2OS/c15-10-6-2-4-8-12(10)17-14(20)18-13(19)9-5-1-3-7-11(9)16/h1-8H,(H2,17,18,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCQRXUHSDCTMGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC(=S)NC2=CC=CC=C2Cl)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClIN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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